4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride
Overview
Description
“4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS number 1220019-53-3 . It has a molecular weight of 241.76 .
Molecular Structure Analysis
The molecular formula of this compound is C16H25NO . This indicates that it contains 16 carbon atoms, 25 hydrogen atoms, and 1 nitrogen atom .Scientific Research Applications
Copolymerization in Material Science
Phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are closely related to 4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride, have been synthesized and used for copolymerization with styrene. This process involves the synthesis of the acrylates through piperidine-catalyzed Knoevenagel condensation and is significant in material science for creating novel copolymers with distinct thermal and structural properties (Whelpley et al., 2022).
Synthesis of Derivatives for Medicinal Chemistry
The synthesis of methyl 4-isopropyl-7-methyl-5,7-octadienoate from compounds structurally similar to 4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride highlights the potential of these compounds in creating novel organic molecules. This process, involving piperidine enamine and Wittig reactions, is crucial in medicinal chemistry for developing new therapeutic agents (Watanabe et al., 1979).
Role in Pharmaceutical Development
Compounds like 4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride have been crucial in developing selective serotonin reuptake inhibitors (SSRIs). These compounds, through their unique structural properties, contribute to the pharmacokinetics and pharmacodynamics of SSRIs, making them effective for treating various psychiatric disorders (Germann et al., 2013).
Potential in Antimicrobial Research
Spiro-piperidin-4-ones, synthesized from compounds similar to 4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride, have shown promising antimycobacterial properties. This discovery is significant in the fight against Mycobacterium tuberculosis and multidrug-resistant strains, showcasing the potential of such compounds in developing new antimicrobial drugs (Kumar et al., 2008).
Applications in Obesity Research
Derivatives of 4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride have been used to study their effects on metabolic activity and feeding behavior in obese rats. This research is crucial for understanding the mechanisms of obesity and developing potential treatments (Massicot et al., 1985).
Safety And Hazards
properties
IUPAC Name |
4-[(2-methyl-5-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12(2)15-5-4-13(3)16(10-15)18-11-14-6-8-17-9-7-14;/h4-5,10,12,14,17H,6-9,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWKWVOJEKJXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride | |
CAS RN |
1220019-53-3 | |
Record name | Piperidine, 4-[[2-methyl-5-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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